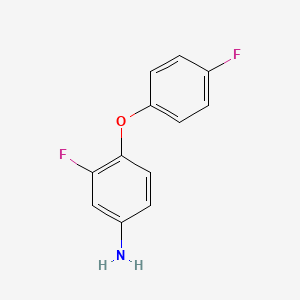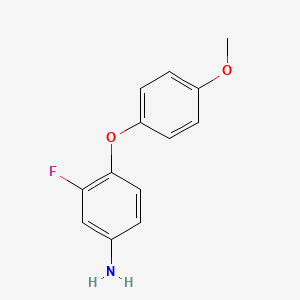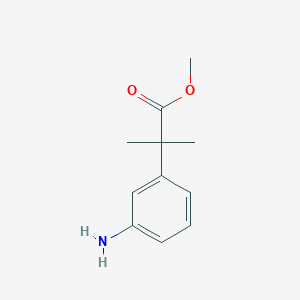
Methyl 2-(3-aminophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(3-aminophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring a methyl ester group and an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-aminophenyl)-2-methylpropanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed. The reaction conditions are optimized to ensure high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Methyl 2-(4-aminophenyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.
Ethyl 2-(3-aminophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Methyl 2-(3-aminophenyl)-2-methylpropanoate is unique due to the position of the amino group, which can influence its reactivity and interactions with biological targets. The presence of the methyl ester group also affects its solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
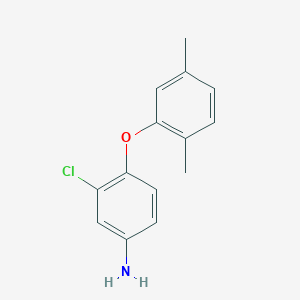
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)
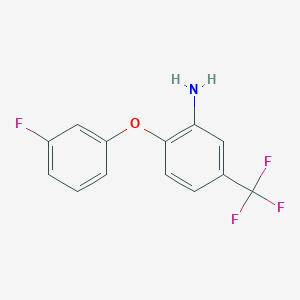
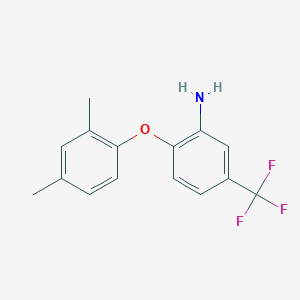


![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)
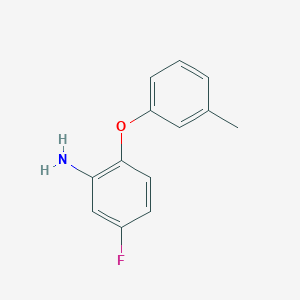
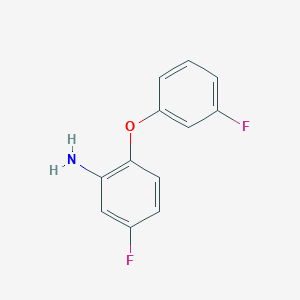
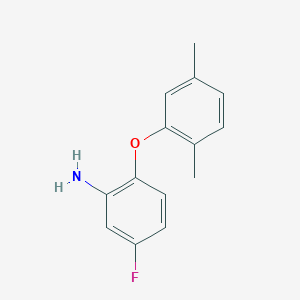
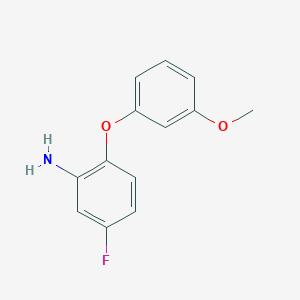
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
